3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Overview
Description
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine: is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a phenyl group and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride . The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen, nitro, or alkyl groups on the phenyl ring.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various functionalization reactions .
Biology and Medicine: In medicinal chemistry, 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is explored for its potential as an anti-infective agent, particularly against bacterial and viral pathogens . Its unique structure allows for interactions with biological targets, making it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets enhances its binding affinity and specificity.
Comparison with Similar Compounds
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
Uniqueness: Compared to similar compounds, 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine stands out due to the presence of the amine group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities .
Properties
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDXBTKBFYIKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497215 | |
Record name | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41470-96-6 | |
Record name | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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